Ivabradine impurity 1, also known as 7,8-Dimethoxy-3-nitroso-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, is a by-product associated with the synthesis of Ivabradine, a medication primarily used to treat heart failure and angina. The presence of impurities in pharmaceutical compounds can significantly affect their safety and efficacy, making the study of these impurities crucial for drug quality assurance.
Chemically, Ivabradine impurity 1 falls under the category of nitroso compounds. It is characterized by its specific molecular structure and functional groups that differentiate it from the parent compound, Ivabradine. The systematic classification includes its molecular formula and a molecular weight of approximately 250.25 g/mol .
The synthetic route for Ivabradine involves:
Ivabradine impurity 1 has a complex molecular structure characterized by:
The structural data indicate that this compound has distinct properties compared to its parent compound due to the presence of the nitroso group which can influence its reactivity and stability .
Ivabradine impurity 1 can participate in various chemical reactions:
Common reagents involved in reactions with Ivabradine impurity 1 include strong acids (for protonation), bases (for deprotonation), and oxidizing agents (for oxidation processes). These reactions are essential for understanding the stability and behavior of the impurity in formulations .
The mechanism of action for Ivabradine impurity 1 is closely related to that of Ivabradine itself. Ivabradine works by selectively inhibiting hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels), specifically the If channels in the sinoatrial node. Although the exact mechanism for the impurity’s action remains less defined, it is likely influenced by its structural similarities to Ivabradine .
Ivabradine impurity 1 plays a significant role in pharmaceutical research:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3